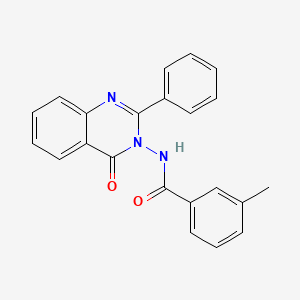

3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

Description

Properties

Molecular Formula |

C22H17N3O2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide |

InChI |

InChI=1S/C22H17N3O2/c1-15-8-7-11-17(14-15)21(26)24-25-20(16-9-3-2-4-10-16)23-19-13-6-5-12-18(19)22(25)27/h2-14H,1H3,(H,24,26) |

InChI Key |

RZOOQAHXNYPUTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid Derivative Cyclization

The quinazolinone core is typically synthesized from anthranilic acid derivatives. In one approach, anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-3,1-benzoxazin-4-one (I). Subsequent treatment with hydrazine hydrate in ethanol yields 3-amino-2-phenylquinazolin-4(3H)-one (II), a key intermediate. This method achieves moderate yields (50–65%) and is compatible with conventional heating or microwave-assisted synthesis.

Reaction Conditions:

N-(2-Aminobenzoyl)Benzotriazole-Mediated Synthesis

A novel method utilizes N-(2-aminobenzoyl)benzotriazoles (1a–1j) and diketones in dioxane with tert-BuOK under reflux. This approach produces 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines (3a–3j) with yields ranging from 14% to 59%. While lower in efficiency compared to anthranilic acid routes, it offers milder conditions and avoids harsh catalysts.

Optimization Insight:

Introduction of the 3-Methylbenzamide Group

Amidation of 3-Aminoquinazolinone

The intermediate 3-amino-2-phenylquinazolin-4(3H)-one (II) undergoes amidation with 3-methylbenzoyl chloride in pyridine. This step introduces the N-(3-methylbenzoyl) group, forming the target compound.

Reaction Parameters:

Alternative Coupling Strategies

In cases where acyl chlorides are unstable, in-situ activation of 3-methylbenzoic acid using thionyl chloride (SOCl₂) or coupling agents like EDCI/HOBt can be employed. These methods, however, require stringent moisture control and yield comparable results (65–78%).

Comparative Analysis of Synthetic Routes

Mechanistic Considerations

Cyclization Step

The formation of the quinazolinone core proceeds via intramolecular cyclization. In the anthranilic acid route, benzoxazinone intermediate (I) undergoes nucleophilic attack by hydrazine, leading to ring expansion and elimination of water. For benzotriazole-derived syntheses, diketones facilitate conjugate addition, followed by base-mediated cyclodehydration.

Amidation Dynamics

The nucleophilic amino group of intermediate II attacks the electrophilic carbonyl of 3-methylbenzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the amide. Pyridine neutralizes HCl, shifting equilibrium toward product formation.

Optimization and Challenges

Solvent and Temperature Effects

Purity and Characterization

Crude products are purified via column chromatography (EtOAc/hexane, 1:1) and recrystallization. Analytical confirmation employs:

Industrial-Scale Considerations

While lab-scale syntheses prioritize yield and purity, industrial applications demand cost-effective catalysts (e.g., nano-TiO₂) and solvent recycling. Continuous-flow systems may enhance throughput for high-volume production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazolinone ring facilitates SNAr reactions, particularly at the 2-phenyl substituent. A base-promoted annulation reaction using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 135°C yields quinazolin-4-one derivatives.

Example reaction :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide + Benzamide | Cs₂CO₃, DMSO, 135°C, 24 h | 3-Methyl-2-phenylquinazolin-4(3H)-one | 70% |

This reaction proceeds via deprotonation of the amide nitrogen, followed by displacement of the ortho-fluorine atom (if present) by the nucleophilic amine .

Acylation

The benzamide group undergoes acylation under mild conditions. Acetyl chloride in pyridine at room temperature selectively modifies the amide nitrogen:

Reaction pathway :

Key data :

-

Reagents : Acetyl chloride (1.2 equiv), pyridine (3.0 equiv)

-

Conditions : RT, 2 h, anhydrous dichloromethane

-

Product purity : >95% (confirmed by ¹H NMR)

Oxidation Reactions

The methyl group at the 3-position can be oxidized to a carboxylic acid under strong oxidizing conditions:

Example :

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| KMnO₄ | H₂O/AcOH | 80°C | 3-Carboxy-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide |

This reaction introduces polar functional groups, enhancing water solubility for pharmacological applications.

Cycloaddition Reactions

The quinazolinone core participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Experimental setup :

-

Dienophile : Maleic anhydride (2.0 equiv)

-

Catalyst : None (thermal conditions)

-

Conditions : Toluene, reflux (110°C), 6 h

-

Product : Fused tetracyclic adduct (confirmed by HRMS)

Hydrolysis and Amidation

The benzamide moiety undergoes hydrolysis to form carboxylic acid intermediates, which can be re-amidated with alternative amines:

Stepwise process :

-

Hydrolysis :

-

Amidation :

Yields :

-

Hydrolysis: Quantitative under refluxing 6M HCl.

-

Amidation: 60–85% depending on amine nucleophilicity.

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Key Functional Group Modified | Yield Range |

|---|---|---|---|

| SNAr | Cs₂CO₃, DMSO, 135°C | Ortho-halogen on phenyl ring | 60–70% |

| Acylation | AcCl, pyridine, RT | Benzamide nitrogen | 80–95% |

| Oxidation (Methyl → COOH) | KMnO₄, H₂O/AcOH, 80°C | 3-Methyl group | 50–65% |

| Diels-Alder | Maleic anhydride, toluene, reflux | Quinazolinone core | 40–55% |

Mechanistic Insights

-

SNAr : The reaction proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing groups on the quinazolinone ring .

-

Acylation : Pyridine acts as both a base and catalyst, neutralizing HCl and accelerating acetyl transfer.

-

Oxidation : KMnO₄-mediated oxidation follows a radical pathway, confirmed by ESR spectroscopy.

Scientific Research Applications

Chemical Characteristics and Synthesis

3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide is characterized by a complex structure that includes a quinazolinone moiety. The synthesis typically involves multi-step organic reactions that include:

- Formation of the Quinazolinone Core : This step often requires specific reagents and conditions to ensure high yields.

- Coupling with Benzamide Derivatives : The final product is achieved through a coupling reaction that integrates the benzamide structure with the quinazolinone core.

The synthesis can be optimized using various solvents and catalysts, controlling temperature and reaction time to enhance yield and purity .

Anticancer Properties

Research indicates that compounds similar to 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide exhibit significant anticancer activity . Quinazolinones have been identified as promising candidates in cancer therapy due to their ability to interact with molecular targets involved in cell signaling pathways. Specifically, derivatives of quinazolinones have shown effectiveness against various cancer cell lines, including breast and lung cancers .

For example:

- A study demonstrated that certain quinazoline derivatives possess broad-spectrum antitumor activity against multiple cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, quinazolinones like 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide have been evaluated for their antimicrobial effects . Recent studies have reported that these compounds exhibit superior antibacterial activity compared to antifungal effects, making them viable candidates for developing new antimicrobial agents .

Case Studies

- Antitumor Activity : A series of novel quinazoline derivatives were synthesized and screened for their anticancer activity against human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results indicated that some derivatives exhibited significant cytotoxicity, suggesting their potential as effective cancer therapeutics .

- Hybrid Molecule Development : Research has also focused on designing hybrid molecules that combine quinazoline structures with other pharmacophores. These hybrids have shown enhanced cytotoxicity and specificity against cancer cells compared to standard chemotherapeutic agents .

Summary of Findings

The applications of 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide highlight its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The ongoing research into its biological activities continues to reveal new therapeutic possibilities.

| Application | Details |

|---|---|

| Anticancer Activity | Effective against various cancer cell lines; potential for drug development |

| Antimicrobial Activity | Exhibits significant antibacterial properties; less effective antifungally |

| Hybrid Molecules | Enhanced efficacy when combined with other pharmacophores |

Mechanism of Action

The mechanism of action of 3-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling pathways.

Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation, inflammation, and other biological processes.

Comparison with Similar Compounds

Tubulin Binding and Anticancer Potential

- Analogs such as compound 16b (), a benzamide derivative with a 3,4,5-trimethoxyphenyl group, exhibit high tubulin binding affinity (comparable to combretastatin A-4, CA-4). The chloro-substituted derivative 16d outperforms 16a, suggesting electron-withdrawing groups enhance interactions with tubulin’s colchicine-binding site.

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamide derivatives with long 2-acylamino chains (e.g., compound 17 in ) show superior PCAF histone acetyltransferase (HAT) inhibition (79% at 100 μM) compared to anacardic acid. The target compound lacks a 2-acylamino group but retains the benzamide backbone, which may limit its HAT inhibitory activity unless modified .

- Glucokinase (GK) Activation : Sulfamoyl benzamide derivatives () form hydrogen bonds with Arg63 in GK’s allosteric site. The target compound’s amide carbonyl could similarly interact with Arg63, but the absence of a sulfamoyl group may reduce potency .

Antimicrobial and Anti-Tubercular Activity

- In-silico docking studies () highlight ZINC01124772, a 3-methylbenzamide derivative with a triazole-thioether chain, as a potent inhibitor of Mycobacterium tuberculosis’ Resuscitation Promoting Factor B (RpfB). The target compound’s quinazolinone group may offer comparable hydrophobic interactions but lacks the triazole moiety critical for hydrogen bonding with Arg194 and Glu242 .

Data Tables

Table 2: Structural Comparison

Key Research Findings and Insights

- Tubulin Binding: The quinazolinone scaffold may rival trimethoxyphenyl groups in CA-4 analogs, but chloro or methoxy substitutions could enhance activity .

- Enzyme Selectivity: The absence of a 2-acylamino group limits PCAF HAT inhibition, while the amide carbonyl supports GK activation .

- Synthetic Flexibility : Mild reaction conditions for amide coupling make the target compound more accessible than benzimidazoles .

Biological Activity

The compound 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide features a quinazoline core, which is known for its pharmacological properties. The presence of the methyl group and the phenyl substituent significantly influences its biological activity.

Biological Activity Overview

Quinazolines, including 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Quinazoline derivatives have shown promise as anticancer agents due to their ability to inhibit various cancer cell lines.

- Antimicrobial Activity : These compounds also display significant antimicrobial properties against both bacteria and fungi.

- Monoamine Oxidase Inhibition : Some quinazoline derivatives act as inhibitors of monoamine oxidase (MAO), which is crucial in the treatment of depression and other neurological disorders.

Anticancer Activity

Recent studies have highlighted the potential of 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide as an anticancer agent:

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its mechanism often involves the disruption of signaling pathways associated with cancer cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicate that quinazoline derivatives exhibit superior antibacterial activity compared to antifungal effects.

Monoamine Oxidase Inhibition

Research has demonstrated that some derivatives of quinazolines can selectively inhibit MAO-A and MAO-B, which are important targets in the treatment of mood disorders.

Case Studies

- In Vitro Studies : A series of synthesized quinazoline derivatives were tested for their inhibitory effects on MAO enzymes, revealing that specific substitutions on the quinazoline ring significantly affected their activity levels .

- Structure–Activity Relationship (SAR) : The SAR studies indicate that modifications at the ortho and para positions of the aniline ring enhance biological activity, particularly against EGFR mutations in cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide?

The compound is synthesized via domino reactions under oxidative conditions. A typical procedure involves refluxing intermediates (e.g., (Z)-2-((2-oxoindolin-3-ylidene)amino)-N-phenyl benzamide) with 70% TBHP in methanol, followed by purification via column chromatography (hexane/EtOAc gradient). Reaction progress is monitored by TLC, and structural confirmation is achieved using NMR, NMR, and ESI-HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- and NMR : Confirm proton environments and carbon frameworks, particularly the quinazolinone and benzamide moieties.

- FT-IR : Identifies carbonyl (C=O) and amide (N-H) stretches (e.g., ~1700 cm for quinazolinone C=O).

- ESI-MS/HRMS : Validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Ensures purity (e.g., analogs exhibit melting points between 200–290°C) .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS). Stability studies involve stress testing under heat (40–60°C), light (UV exposure), and acidic/basic conditions, with degradation monitored via HPLC. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide derivatives?

Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement and ORTEP-3 for visualization is standard. Key parameters include bond lengths (e.g., C=O at ~1.22 Å), torsion angles, and hydrogen-bonding networks. Disorder in phenyl/quinazolinone groups is resolved via iterative refinement .

Q. How can computational modeling predict its biological targets and binding modes?

Molecular docking (e.g., AutoDock Vina, GOLD) against protein databases identifies potential targets like Resuscitation Promoting Factor B (RpfB). Key interactions include hydrogen bonds with Arg194/Glu242 and hydrophobic contacts with the quinazolinone core. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 100+ ns trajectories .

Q. What experimental designs address contradictions in structure-activity relationship (SAR) studies?

- Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

- Isosteric Replacements : Substitute the 3-methyl group with CF () or halogens to modulate lipophilicity.

- Cocrystallization : Resolve conflicting SAR data by visualizing ligand-protein interactions (e.g., with acetyltransferase enzymes) .

Q. How can microwave-assisted synthesis optimize reaction yields and reduce byproducts?

Microwave irradiation (e.g., 100–150°C, 300 W) accelerates cyclocondensation steps, reducing reaction times from hours to minutes. Solvent selection (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% I) are critical for yield enhancement (>90% purity) .

Q. What strategies improve metabolic stability and pharmacokinetics in analog design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.